Benzyltriethylammonium borohydride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Selective Reduction of Carbonyl Compounds:

BETEBH finds use in the selective reduction of various carbonyl functionalities like aldehydes, ketones, carboxylic acids, and esters to their corresponding alcohols. Unlike traditional reducing agents like lithium aluminum hydride (LiAlH₄), BETEBH offers better control over the reduction process [].

Studies have shown that BETEBH, in conjunction with Lewis acids like trimethylsilyl chloride (TMSCl) or titanium tetrachloride (TiCl₄), can selectively reduce carboxylic acids to primary alcohols while leaving esters, lactones, nitro groups, and chloro substituents untouched [, ]. This chemoselectivity makes BETEBH a powerful tool for targeted transformations in complex molecules.

Anti-Markovnikov Hydration of Alkenes:

BETEBH can be employed for the anti-Markovnikov hydration of alkenes, converting them to the corresponding alcohols with the hydroxyl group positioned opposite to the more highly substituted carbon []. This regioselectivity is achieved through the intermediacy of a stable borane complex, which directs the addition of the hydrogen atom from the reducing agent.

Other Applications:

Beyond reductions, BETEBH exhibits potential applications in other areas of scientific research. Some studies suggest its use in:

Molecular Structure Analysis

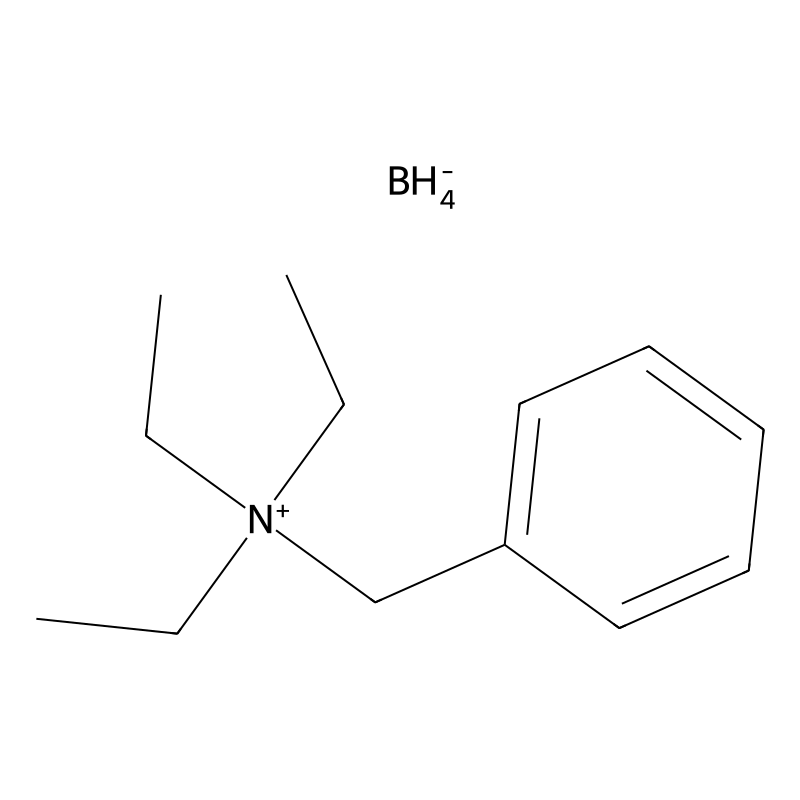

The key feature of BETEBH's structure is the BH₄⁻ anion, which acts as the reducing agent. The benzyl group (C₆H₅CH₂⁻) and the three ethyl groups (CH₃CH₂⁻) attached to the nitrogen atom provide steric bulk and influence the reactivity of the BH₄⁻ anion []. This bulky structure allows BETEBH to exhibit chemoselectivity, meaning it can selectively reduce certain functional groups while leaving others unaffected.

Chemical Reactions Analysis

Synthesis

BETEBH is typically synthesized by reacting triethylamine (Et₃N) with benzyl chloride (C₆H₅CH₂Cl) to form the benzyl triethylammonium cation. This cation is then reacted with sodium borohydride (NaBH₄) to obtain BETEBH [].

Reduction Reactions

The primary application of BETEBH lies in its reducing properties. Here are some notable reactions:

- Reduction of Alkenes: BETEBH can reduce alkenes to anti-Markovnikov alcohols, meaning the hydrogen adds to the less substituted carbon []. This reaction often requires the presence of a Lewis acid catalyst like trimethylsilyl chloride (TMSCl) or titanium tetrachloride (TiCl₄) [].

RCH=CH₂ + BETEBH -> RCH₂-CH₃ + Other products (under Lewis acid catalysis)- Selective Reduction of Carboxylic Acids: In the presence of TMSCl, BETEBH can selectively reduce carboxylic acids (RCOOH) to primary alcohols (RCH₂OH) while leaving esters, lactones, nitro groups, and chloro substituents unaffected [].

RCOOH + BETEBH (TMSCl) -> RCH₂OH + Other productsDecomposition

BETEBH can decompose upon exposure to moisture or heat, releasing hydrogen gas (H₂) and other byproducts [].

Physical And Chemical Properties Analysis

The reducing ability of BETEBH arises from the BH₄⁻ anion. During a reduction reaction, the BH₄⁻ acts as a hydride donor, transferring a hydrogen atom to the target molecule. The bulky substituents on the nitrogen atom in BETEBH influence the reactivity of the BH₄⁻, allowing for selective reduction compared to other reducing agents like sodium borohydride [].

- Reduction of Carbonyl Compounds: This compound effectively reduces aldehydes and ketones to their corresponding alcohols. The reaction typically occurs in the presence of solvents such as dichloromethane .

- Reactions with Enol Ethers: It has been reported to engage in unusual reactions with cyclic enol ethers, often yielding novel products .

- Combining with Chlorotrimethylsilane: A reagent system combining benzyltriethylammonium borohydride and chlorotrimethylsilane has shown effectiveness in facilitating various transformations, including the reduction of alkenes .

The synthesis of benzyltriethylammonium borohydride typically involves the reaction of triethylamine with benzyl bromide in the presence of sodium borohydride. The general steps include:

- Formation of Benzyltriethylammonium Bromide: Triethylamine reacts with benzyl bromide to form benzyltriethylammonium bromide.

- Reduction: The resulting ammonium salt is then treated with sodium borohydride to yield benzyltriethylammonium borohydride.

This method highlights the straightforward approach to synthesizing this compound, making it accessible for laboratory use .

Benzyltriethylammonium borohydride finds applications across various fields:

- Organic Synthesis: It is widely used as a reducing agent for converting carbonyl compounds into alcohols.

- Synthetic Chemistry: The compound serves as a reagent in various synthetic pathways, particularly those involving enol ethers and alkenes.

- Research: Its unique reactivity makes it valuable for exploring new chemical transformations and methodologies in organic chemistry .

Interaction studies involving benzyltriethylammonium borohydride focus on its reactivity with other chemical species. For instance, when combined with chlorotrimethylsilane, it has demonstrated unique reactivity patterns that can lead to the formation of complex organic molecules. These interactions are significant for developing new synthetic routes and enhancing reaction efficiencies .

Benzyltriethylammonium borohydride shares similarities with other ammonium borohydrides but exhibits unique properties that distinguish it from these compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tetra-n-butylammonium borohydride | C₁₈H₃₉BN | Larger alkyl groups; used in similar reductions |

| Benzyltrimethylammonium borohydride | C₁₅H₁₈BN | More steric hindrance; different reactivity |

| Ammonium borohydride | NH₄BH₄ | Simpler structure; less sterically hindered |

Benzyltriethylammonium borohydride's unique combination of a bulky benzyl group and triethylamine moiety allows for selective reactivity under specific conditions, making it particularly useful in organic synthesis compared to its analogs .

Thermal Decomposition Characteristics

Benzyltriethylammonium borohydride exhibits thermal decomposition at its melting point of 143-146°C [1] [2] [3]. The compound decomposes upon heating rather than melting cleanly, indicating inherent thermal instability at elevated temperatures. This decomposition temperature is characteristic of quaternary ammonium borohydrides, which typically undergo thermal breakdown through multiple pathways involving both the organic cation and the borohydride anion.

Decomposition Mechanisms

The thermal decomposition of benzyltriethylammonium borohydride follows patterns similar to other borohydride compounds, involving the formation of diborane intermediate species and subsequent hydrogen evolution [4] [5]. Research on related borohydride systems indicates that decomposition proceeds through a multi-stage process where the borohydride anion initially forms unstable intermediates before complete breakdown to borate species [6] [7]. The decomposition pathway likely involves:

- Initial thermal activation leading to borohydride anion instability

- Formation of higher borane species such as diborane (B₂H₆)

- Further decomposition of diborane at temperatures above 300°C

- Ultimate formation of borate compounds as final products

Kinetic Stability Studies

Comparative studies on quaternary ammonium borohydrides demonstrate that the benzyltriethylammonium cation provides moderate thermal stability [8]. Thermogravimetric analysis of polymer-supported benzyltriethylammonium borohydride systems shows that decomposition begins at approximately 370°C for supported systems [8], indicating that the free compound has lower thermal stability than when immobilized on solid supports.

Temperature-Dependent Behavior

| Temperature Range (°C) | Thermal Behavior | Decomposition Products |

|---|---|---|

| 25-140 | Stable solid | No decomposition |

| 143-146 | Melting/decomposition | Initial breakdown |

| 150-300 | Active decomposition | Diborane, hydrogen |

| >300 | Complete breakdown | Borate compounds |

Solubility Characteristics in Organic Media

Solvent Compatibility Profile

Benzyltriethylammonium borohydride demonstrates excellent solubility in chloroform, as explicitly documented in multiple commercial sources [2] [3] [9]. This solubility characteristic is particularly important for organic synthesis applications where non-protic solvents are required to prevent hydrolysis of the borohydride functionality.

Polar Organic Solvents

The compound shows good compatibility with tetrahydrofuran, which is commonly used in borohydride reduction reactions [10] [11]. Research on related quaternary ammonium borohydrides indicates that polar aprotic solvents such as dimethylformamide provide suitable dissolution media for synthetic applications [8] [12]. The solubility in these solvents is attributed to the ionic nature of the compound and the solvating ability of polar organic media for both the quaternary ammonium cation and the borohydride anion.

Solubility Limitations

Like other borohydride compounds, benzyltriethylammonium borohydride exhibits poor solubility in non-polar solvents [13] [14]. Diethyl ether and similar ethereal solvents typically do not dissolve borohydride salts effectively, limiting their use in certain synthetic applications. The compound's solubility behavior follows the general pattern of ionic compounds, requiring solvents with sufficient polarity to stabilize the separated ion pairs.

Aqueous Solubility and Hydrolysis

In aqueous media, benzyltriethylammonium borohydride undergoes hydrolysis with hydrogen gas evolution, similar to other borohydride compounds [13] [15]. The hydrolysis reaction proceeds according to:

BH₄⁻ + 4H₂O → B(OH)₄⁻ + 4H₂

This reaction limits the use of aqueous systems and necessitates anhydrous conditions for most applications.

| Solvent Class | Solubility | Application Suitability |

|---|---|---|

| Chloroform | Excellent | Organic synthesis |

| Tetrahydrofuran | Good | Reduction reactions |

| Dimethylformamide | Good | Polymer synthesis |

| Diethyl ether | Poor | Limited use |

| Water | Hydrolysis | Avoided |

Hygroscopic Behavior and Moisture Sensitivity

Moisture Sensitivity Classification

Benzyltriethylammonium borohydride is classified as moisture sensitive according to safety data sheets and handling guidelines [1] [2] [16]. The compound must be stored under inert atmosphere conditions to prevent interaction with atmospheric moisture, which can lead to gradual decomposition and loss of reducing activity.

Hydrolysis Kinetics

The moisture sensitivity of benzyltriethylammonium borohydride stems from the inherent reactivity of the borohydride anion with water. Studies on related borohydride systems demonstrate that hydrolysis rates are pH-dependent and temperature-sensitive [17] [18]. In alkaline conditions, the hydrolysis rate decreases significantly, while acidic conditions accelerate the decomposition process.

Storage Requirements

Commercial specifications require storage under inert gas atmosphere at temperatures below 15°C [1]. These conditions are essential to:

- Prevent moisture contact that leads to hydrolysis

- Minimize thermal decomposition

- Maintain chemical stability during storage

- Preserve reducing activity

Atmospheric Stability Studies

Research on borohydride coordination polymers provides insights into moisture stability behavior [19] [20]. Studies show that borohydride compounds can demonstrate varying degrees of air stability depending on their crystal structure and hydrogen bonding interactions. Some coordination polymers containing borohydride ions remain stable in 50% relative humidity conditions for extended periods, suggesting that structural factors influence moisture sensitivity.

Impact of Humidity on Physical Properties

Investigation of sodium borohydride behavior under varying humidity conditions reveals that prolonged exposure to ambient humidity negatively affects cohesion and flowability [18]. Similar effects are expected for benzyltriethylammonium borohydride, where moisture absorption can lead to:

- Decreased powder flowability

- Increased cohesion between particles

- Gradual loss of chemical activity

- Formation of hydrolysis products

| Humidity Level | Stability Duration | Degradation Effects |

|---|---|---|

| <5% RH | Extended storage | Minimal degradation |

| 20-40% RH | Limited stability | Gradual hydrolysis |

| >50% RH | Rapid degradation | Significant decomposition |

GHS Hazard Statements

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive